REACTION_CXSMILES
|
O.[C:2]1([CH3:13])[CH:7]=[CH:6][C:5]([S:8]([NH:11][NH2:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl[C:15]1[C:24]2[C:19](=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][CH:23]=2)[N:18]=[CH:17][N:16]=1>C(Cl)Cl>[CH3:13][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][NH:12][C:15]2[C:24]3[C:19](=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][N:16]=2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
p-Toluene sulphonyl hydrazine hydrate
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with Et20
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NNC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |